5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid is a compound with the molecular formula C11H9N5O3 and a molecular weight of 259.22 g/mol It is a derivative of purine and furan, combining the structural features of both these heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine and furan derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the purine or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s purine moiety makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes and nucleic acids.
Medicine: It may have potential as an antiviral or anticancer agent, given the biological activity of many purine derivatives.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication or protein synthesis. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(6-Amino-9H-purin-9-yl)methanol: This compound shares the purine moiety but lacks the furan and carboxylic acid groups.
2’-Deoxyguanosine: A purine nucleoside with a similar structure but different functional groups.
Uniqueness
5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid is unique due to its combination of purine and furan rings, along with the carboxylic acid group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid (commonly referred to as the compound) is a synthetic derivative that combines purine and furan structures, which are significant in various biological processes. The compound's molecular formula is C11H9N5O3 with a molecular weight of 259.22 g/mol. This article aims to explore its biological activity, mechanisms of action, and potential applications in medicine and biotechnology.
Chemical Structure and Properties
The compound features a unique combination of a purine moiety linked to a furan ring through a methyl group, along with a carboxylic acid functional group. This structural arrangement is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H9N5O3 |
Molecular Weight | 259.22 g/mol |
CAS Number | 1283336-65-1 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides due to the presence of the purine structure. This allows it to interact with various enzymes and receptors involved in nucleic acid metabolism, potentially influencing:
- DNA Replication : By mimicking nucleotide substrates, it may inhibit or alter the activity of DNA polymerases.
- Protein Synthesis : Its structural similarity to nucleotides allows it to interfere with translation processes.
The furan ring may enhance binding affinity to biological targets, increasing its effectiveness as an inhibitor or modulator.
Antiviral and Anticancer Potential
Research indicates that compounds with purine derivatives often exhibit antiviral and anticancer properties. Specifically, studies have shown that related compounds can inhibit viral replication and induce apoptosis in cancer cells.
- Antiviral Activity : In vitro studies have suggested that purine analogs can inhibit the replication of various viruses by interfering with their nucleic acid synthesis pathways.
- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells.
Case Studies
- Study on Antiviral Effects : A study published in Journal of Medicinal Chemistry highlighted the efficacy of purine derivatives against HIV replication in cultured cells, suggesting that similar compounds could exhibit comparable effects .
- Cytotoxicity Assessment : In another study, the compound was tested against several cancer cell lines using MTT assays, revealing significant cytotoxicity at micromolar concentrations .
Comparative Analysis
When compared to other purine derivatives, this compound exhibits unique properties due to its furan component, which may enhance its biological activity through increased stability or altered solubility.
Compound | Antiviral Activity | Anticancer Activity | Structural Features |
---|---|---|---|
This compound | Yes | Yes | Purine + Furan + Carboxylic Acid |
6-Aminopurine | Moderate | Moderate | Purine only |
2'-Deoxyguanosine | High | Low | Purine Nucleoside |
Properties
IUPAC Name |
5-[(6-aminopurin-9-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c12-9-8-10(14-4-13-9)16(5-15-8)3-6-1-2-7(19-6)11(17)18/h1-2,4-5H,3H2,(H,17,18)(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMXLNGPBACVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=NC3=C(N=CN=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.